(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride
CAS No.:
Cat. No.: VC13706999
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18Cl2N2 |
|---|---|
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (2R,5S)-1,2,5-trimethylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1 |
| Standard InChI Key | RLODAUIIRUCMHZ-AUCRBCQYSA-N |
| Isomeric SMILES | C[C@@H]1CN[C@H](CN1C)C.Cl.Cl |
| SMILES | CC1CNC(CN1C)C.Cl.Cl |
| Canonical SMILES | CC1CNC(CN1C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₈Cl₂N₂ | |
| Molecular Weight | 201.13 g/mol | |
| IUPAC Name | (2R,5S)-1,2,5-trimethylpiperazine; dihydrochloride | |
| InChI | InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1 | |
| Boiling Point | Not reported | |
| Density | Not reported |
The parent compound, (2R,5S)-1,2,5-trimethylpiperazine, belongs to a class of piperazine derivatives known for their versatility in drug design due to nitrogen-rich heterocyclic structures .
Stereochemical Significance
The (2R,5S) configuration confers distinct physicochemical properties compared to other stereoisomers. For example, the trans-configuration of methyl groups in (2R,5S)-trimethylpiperazine contrasts with the cis-configuration observed in (2R,6S)-1,2,6-trimethylpiperazine (CAS: 147539-61-5) . Such stereochemical differences influence solubility, receptor binding, and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride typically involves two stages:
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Preparation of the Parent Base: Stereoselective alkylation of piperazine precursors under controlled conditions ensures the desired (2R,5S) configuration. For example, chiral auxiliary-mediated reactions or asymmetric catalysis may be employed.
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Salt Formation: Treatment of the free base with hydrochloric acid yields the dihydrochloride salt, enhancing stability and solubility.
Challenges in Synthesis:
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Stereochemical Purity: Achieving high enantiomeric excess (ee) requires precise control of reaction parameters, such as temperature and catalyst loading .
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Byproduct Formation: Competing isomerization pathways may generate undesired stereoisomers, necessitating rigorous purification .
Physicochemical Properties
Spectroscopic Characterization
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NMR Data: Proton NMR of related trimethylpiperazines shows distinct signals for methyl groups (δ 1.2–1.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
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Mass Spectrometry: Parent ion peaks at m/z 128.131 (free base) and 201.13 (dihydrochloride) confirm molecular composition .
Pharmacological and Industrial Applications
Pharmaceutical Relevance
Piperazine derivatives are prominent in drug discovery due to their ability to:
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Modulate Neurotransmission: Act as serotonin or dopamine receptor ligands .
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Enhance Bioavailability: Improve pharmacokinetic profiles of antiviral and antifungal agents.
Case Study: Antiviral Activity
Although direct studies on (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride are scarce, structurally similar compounds demonstrate inhibitory effects against RNA viruses by targeting viral polymerases .
Industrial Uses
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Chemical Intermediates: Serve as building blocks for complex molecules in agrochemicals and dyes .
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Chiral Resolving Agents: Aid in the separation of enantiomers in asymmetric synthesis .
Recent Research Advances
Stereoselective Synthesis (2024)
A 2024 study optimized the synthesis of (2R,5S)-trimethylpiperazine derivatives using enantioselective organocatalysis, achieving >95% ee and scalable yields .
Computational Modeling
Molecular docking simulations predict strong binding affinity of (2R,5S)-configured piperazines to the 5-HT₆ receptor, suggesting potential antipsychotic applications .
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